5-(4-Phenoxybutoxy)psoralen

Catalog No.
S543733
CAS No.
870653-45-5
M.F
C21H18O5
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Phenoxybutoxy)psoralen

CAS Number

870653-45-5

Product Name

5-(4-Phenoxybutoxy)psoralen

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

solubility

Soluble in DMSO

Synonyms

SPS-4251; SPS 4251; SPS4251; AS-77; PAP-1; AS 77; PAP 1; AS77; PAP1

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

The exact mass of the compound 5-(4-Phenoxybutoxy)psoralen is 350.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a synthetic compound characterized by its ability to selectively block the voltage-gated potassium channel Kv1.3. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in treating autoimmune diseases such as psoriasis. The chemical structure of 5-(4-phenoxybutoxy)psoralen includes a psoralen core, which is a furanocoumarin derivative, and a 4-phenoxybutoxy side chain that enhances its biological activity and solubility .

PAP-1 acts as a selective inhibitor of Kv1.3 voltage-gated potassium channels. These channels are critical for regulating the electrical activity of T cells. PAP-1 binds to a specific site on the Kv1.3 channel, preventing it from opening and ultimately inhibiting T cell function []. This specific inhibition of Kv1.3 makes PAP-1 a valuable tool for studying the role of these channels in T cell activation and immune responses.

PAP-1, like other psoralens, can be toxic upon exposure to UV light. The photochemical reactions triggered by UV light can damage DNA and potentially lead to skin irritation or mutagenesis []. Due to this photosensitivity, proper handling procedures and personal protective equipment are essential when working with PAP-1.

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a small molecule that functions as a selective inhibitor of Kv1.3, a voltage-gated potassium channel. Kv1.3 channels are expressed in immune cells, including T lymphocytes, and play a crucial role in T cell activation and proliferation [].

Selective Inhibition of Kv1.3 Channels

Studies have shown that PAP-1 potently inhibits Kv1.3 channels with an EC50 (half maximal effective concentration) value in the nanomolar range (2 nM for human T effector memory cells) []. This indicates that PAP-1 can effectively block Kv1.3 channel activity at very low concentrations. Moreover, PAP-1 exhibits significant selectivity for Kv1.3 channels compared to other Kv1 family members, such as Kv1.1, demonstrating a 23-fold higher affinity for Kv1.3 []. This selectivity is important for minimizing potential off-target effects on other cellular processes.

Immunomodulatory Effects

By inhibiting Kv1.3 channels, PAP-1 has been shown to suppress the proliferation of human T effector memory cells, a type of immune cell involved in inflammatory responses and autoimmune diseases []. This suggests that PAP-1 may have potential therapeutic applications in modulating the immune system.

The metabolic pathway of 5-(4-phenoxybutoxy)psoralen involves several phase-I reactions primarily mediated by cytochrome P450 enzymes. Upon administration, it undergoes O-dealkylation and hydroxylation, leading to the formation of multiple metabolites. Key metabolites identified include:

  • 5-(Oxybutyric-acid)psoralen
  • 5-[4-(4-hydroxybutoxy)]psoralen
  • 5-[4-(4-hydroxyphenoxy)]psoralen
  • 5-[4-(3-hydroxyphenoxy)]psoralen
  • 8-hydroxyl-5-(4-phenoxybutoxy)psoralen

These metabolites can exhibit varying degrees of biological activity and toxicity .

5-(4-Phenoxybutoxy)psoralen is recognized for its potent inhibition of the Kv1.3 channel, with an effective concentration (EC50) of approximately 2 nM at -80 mV in cells that overexpress this channel. The Kv1.3 channel plays a crucial role in regulating T cell activation and proliferation, making PAP-1 a candidate for modulating immune responses . Its selective action on Kv1.3 without significant effects on other potassium channels positions it as a promising therapeutic agent.

The synthesis of 5-(4-phenoxybutoxy)psoralen typically involves several steps:

  • Formation of the Psoralen Core: The initial step often includes the synthesis of the psoralen skeleton through cyclization reactions involving furan derivatives.
  • Introduction of the 4-Phenoxybutoxy Side Chain: This is achieved through nucleophilic substitution reactions where a phenolic compound reacts with a suitable alkyl halide or sulfonate.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The exact synthetic route may vary based on the specific reagents and conditions used .

The primary application of 5-(4-phenoxybutoxy)psoralen lies in its potential use as a therapeutic agent for autoimmune diseases, particularly psoriasis. Its ability to selectively inhibit Kv1.3 channels suggests that it could help modulate T cell activity, thereby reducing inflammation and hyperproliferation associated with these conditions. Additionally, ongoing research explores its utility in other immune-related disorders .

Studies have indicated that 5-(4-phenoxybutoxy)psoralen interacts specifically with Kv1.3 channels, leading to membrane depolarization and altered calcium influx in T lymphocytes. This interaction is critical for understanding its pharmacodynamics and potential side effects. Moreover, investigations into its metabolic pathways have highlighted the role of cytochrome P450 enzymes in its biotransformation, which could influence its efficacy and safety profile .

Several compounds share structural similarities with 5-(4-phenoxybutoxy)psoralen and exhibit varying degrees of activity against potassium channels:

Compound NameStructure SimilarityBiological Activity
8-MethoxypsoralenModerateKnown for phototoxicity; used in PUVA therapy
5-MethoxypsoralenModerateSimilar Kv channel blocking properties
4-PhenoxybutanolLowLess selective; broader potassium channel inhibition
PAP-2 (another derivative)HighSimilar Kv1.3 blocking activity but different side chains

What sets 5-(4-phenoxybutoxy)psoralen apart is its high selectivity for the Kv1.3 channel compared to other compounds that may affect multiple potassium channels or exhibit unwanted side effects .

5-(4-Phenoxybutoxy)psoralen (PAP-1) emerged from efforts to optimize the pharmacological profile of naturally occurring psoralens, which were historically used in traditional medicine for autoimmune conditions. Initial interest in psoralens began with observations that Ruta graveolens extracts alleviated multiple sclerosis symptoms. Researchers identified 5-methoxypsoralen (5-MOP) as a potassium channel blocker but faced challenges due to its phototoxicity and low potency. Systematic structure-activity relationship (SAR) studies in the early 2000s led to the synthesis of PAP-1 by replacing 5-MOP’s methoxy group with a 4-phenoxybutoxy side chain, enhancing Kv1.3 channel affinity by >1,000-fold while minimizing photoreactivity.

Nomenclature and Classification

  • IUPAC Name: 4-(4-Phenoxybutoxy)-7H-furo[3,2-g]chromen-7-one
  • Synonyms: PAP-1, Psora-4 (incorrectly used in some literature), CAS 870653-45-5.
  • Chemical Formula: C₂₁H₁₈O₅ (molecular weight: 350.36 g/mol).
  • Classification: Synthetic linear furanocoumarin derivative, belonging to the phenoxyalkoxypsoralen subclass.

Position within the Psoralen Family

PAP-1 retains the tricyclic psoralen core (furan fused to coumarin) but differs from natural analogs like bergapten or xanthotoxin through its 4-phenoxybutoxy substitution at position 5 (Figure 1). This modification eliminates DNA intercalation and reduces singlet oxygen generation, distinguishing it from phototoxic psoralens.

Table 1: Structural comparison of PAP-1 with natural psoralens

FeaturePAP-15-Methoxypsoralen (5-MOP)
Substituent at C54-PhenoxybutoxyMethoxy
PhototoxicityNegligibleHigh
Kv1.3 IC₅₀2 nM~2 µM
Selectivity (Kv1.3/Kv1.5)23:1<1:1

Significance in Scientific Research

PAP-1 is a cornerstone compound for studying Kv1.3, a voltage-gated potassium channel overexpressed in effector memory T (TEM) cells. Its high selectivity (IC₅₀ = 2 nM for Kv1.3 vs. 45 nM for Kv1.5) enables precise modulation of TEM-driven pathologies like psoriasis and multiple sclerosis without cardiotoxic effects. PAP-1’s oral bioavailability and lack of genotoxicity in Ames tests further validate its utility as a research tool.

The synthesis of 5-(4-phenoxybutoxy)psoralen follows established methodologies for psoralen derivative preparation, with the most common approach involving the sequential construction of the psoralen core followed by side chain attachment [1]. The primary synthetic route utilizes 5-methoxypsoralen as a template compound, which undergoes structural modification to introduce the 4-phenoxybutoxy substituent at the 5-position [1].

The general synthetic strategy involves two main approaches: (1) the preparation of the tricyclic ring system from simple phenolic precursors, and (2) the modification of preformed psoralen derivatives through exocyclic substitution reactions [2]. The most widely employed route begins with the formation of the psoralen core through established coumarin chemistry, followed by regioselective functionalization at the 5-position.

The synthesis typically proceeds through a multi-step sequence starting from readily available starting materials. The key intermediate 5-hydroxypsoralen is prepared through standard psoralen synthesis methodologies, which is then subjected to Williamson ether synthesis conditions to introduce the 4-phenoxybutoxy side chain [1] [2]. This approach has proven to be the most efficient for producing the target compound with good yields and purity.

Starting Materials and Precursors

The synthesis of 5-(4-phenoxybutoxy)psoralen requires several key starting materials and synthetic precursors. The primary starting material for psoralen core construction is resorcinol, which serves as the phenolic backbone for coumarin formation [3]. Resorcinol undergoes Pechmann condensation with ethyl acetoacetate under acidic conditions to form the initial coumarin intermediate [4] [3].

For the coumarin ring system formation, ethyl acetoacetate serves as the β-ketoester component in the Pechmann reaction. This reaction is typically carried out in the presence of concentrated sulfuric acid as the catalyst, with reaction temperatures maintained at 80-100°C to ensure complete cyclization [4] [3]. The reaction proceeds through initial formation of a β-hydroxy ester intermediate, which subsequently cyclizes and dehydrates to form the coumarin product.

The side chain component requires 4-phenoxybutanol as a key precursor, which can be prepared through Williamson ether synthesis between phenol and 4-bromobutanol [5]. This reaction typically employs potassium carbonate as the base and proceeds under reflux conditions in acetone or similar polar aprotic solvents [6]. The resulting 4-phenoxybutanol can then be converted to the corresponding bromide through treatment with phosphorus tribromide or similar halogenating agents.

Other essential precursors include various halogenating agents for side chain activation, including 4-phenoxybutyl bromide (Chemical Abstracts Service number 1200-03-9), which serves as the alkylating agent in the final coupling step [6] [7]. The preparation of this intermediate involves standard organic synthesis protocols with yields typically ranging from 75-85% under optimized conditions.

Psoralen Core Modifications

The psoralen core structure consists of a fused furan-coumarin system that can be modified at several positions to introduce various functional groups. The most common modifications involve substitution at the 5-position, 8-position, and 4′-position of the furan ring [8] [9]. For 5-(4-phenoxybutoxy)psoralen, the key modification occurs at the 5-position through ether linkage formation.

The furan ring formation represents a critical step in psoralen synthesis and can be achieved through several methodologies. The most widely used approach involves the Claisen rearrangement of allyl ethers followed by cyclization under acidic conditions [2]. This method typically employs temperatures of 200-250°C in high-boiling solvents such as diethylaniline or dimethylformamide. The reaction proceeds through a [10] [10]-sigmatropic rearrangement mechanism, resulting in the formation of the furan ring with good regioselectivity.

Alternative approaches to furan ring formation include the use of α-chloroketones in conjunction with hydroxycoumarin derivatives under basic conditions [11]. This methodology, known as the Williamson-type cyclization, involves the initial formation of an ether linkage followed by intramolecular cyclization to generate the furan ring. The reaction typically employs potassium carbonate as the base and proceeds at temperatures of 80-120°C in polar aprotic solvents.

The psoralen core can also be modified through direct functionalization reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. These modifications allow for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the resulting derivatives [8] [9].

4-Phenoxybutoxy Side Chain Attachment

The attachment of the 4-phenoxybutoxy side chain to the psoralen core represents the final and most critical step in the synthesis of 5-(4-phenoxybutoxy)psoralen. This transformation is typically accomplished through Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by an alkoxide ion [1] [12] [13].

The reaction employs 5-hydroxypsoralen as the nucleophile and 4-phenoxybutyl bromide as the electrophilic coupling partner. The hydroxypsoralen is first deprotonated using a suitable base, such as potassium carbonate, cesium carbonate, or sodium hydride, to generate the corresponding alkoxide [1]. The choice of base depends on the specific reaction conditions and desired reaction rate, with stronger bases generally providing faster reaction rates but potentially leading to increased side reactions.

The reaction is typically carried out in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetone, which help to solubilize the ionic intermediates and promote the nucleophilic substitution reaction [1] [12]. Temperature control is crucial, with most reactions proceeding optimally at 80-100°C to ensure complete conversion while minimizing decomposition of the starting materials.

The use of cesium fluoride supported on celite has been reported as an particularly effective reagent system for this transformation, providing improved yields and reduced reaction times compared to traditional base systems [1]. This approach takes advantage of the high nucleophilicity of the fluoride ion and the heterogeneous nature of the supported reagent, which can facilitate product isolation and purification.

Purification Techniques

The purification of 5-(4-phenoxybutoxy)psoralen requires a combination of techniques to achieve the high purity levels necessary for biological and pharmacological studies. The most commonly employed purification methods include recrystallization, column chromatography, and high-performance liquid chromatography [14] [15].

Recrystallization represents the primary purification method for removing bulk impurities and obtaining crystalline material suitable for characterization. The compound is typically dissolved in hot methanol or ethanol, followed by slow cooling to promote crystal formation [14] [15]. The choice of solvent depends on the solubility characteristics of the compound and the nature of the impurities present. Multiple recrystallization cycles may be necessary to achieve the desired purity level, with yields typically ranging from 85-95% per cycle.

Column chromatography provides an effective method for separating closely related structural analogs and removing synthetic byproducts. Silica gel is the most commonly used stationary phase, with gradient elution systems employing mixtures of petroleum ether, benzene, and ethyl acetate [14] [16]. The elution profile must be carefully optimized to achieve adequate separation while maintaining reasonable run times. Typical mobile phase compositions range from 90:10 to 60:40 ratios of non-polar to polar solvents.

High-performance liquid chromatography offers the highest resolution separation and is particularly useful for analytical purity determination and final purification steps. Reversed-phase chromatography using octadecylsilane columns with methanol-water mobile phases provides excellent separation of psoralen derivatives [14] [17]. The typical retention time for 5-(4-phenoxybutoxy)psoralen is 15-20 minutes under standard conditions, with purity levels of 99.5% or higher routinely achievable.

Analytical Characterization Methods

The structural characterization of 5-(4-phenoxybutoxy)psoralen requires a comprehensive analytical approach employing multiple complementary techniques. Nuclear magnetic resonance spectroscopy represents the primary method for structure confirmation, with both proton and carbon-13 nuclear magnetic resonance providing detailed structural information [18] [19] [20].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the psoralen core, including the coumarin ring protons at chemical shifts of approximately 8.30 parts per million (doublet, 3-H) and 6.29 parts per million (doublet, 4-H) [18]. The furan ring protons appear as distinctive doublets at 7.80 parts per million (5′-H) and 7.20 parts per million (4′-H), with coupling constants of approximately 2.4 Hertz. The aromatic proton at the 8-position appears as a singlet at 7.18 parts per million.

The 4-phenoxybutoxy side chain provides additional characteristic signals, including the methylene groups adjacent to the oxygen atoms appearing as triplets at 4.6 parts per million (5-OCH₂) and 4.1 parts per million (OCH₂Ph), with coupling constants of approximately 6.0 Hertz. The central methylene groups appear as complex multipiples in the 1.8-2.2 parts per million region [18].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry typically shows the molecular ion [M+H]⁺ at mass-to-charge ratio 351 for 5-(4-phenoxybutoxy)psoralen, with characteristic fragmentation involving cleavage of the ether bond to generate the 5-hydroxypsoralen fragment at mass-to-charge ratio 203 [18] [21].

Infrared spectroscopy reveals characteristic functional group absorptions, including the lactone carbonyl stretch at approximately 1730 reciprocal centimeters, aromatic carbon-carbon stretches at 1600 reciprocal centimeters, and carbon-oxygen ether stretches at 1200-1300 reciprocal centimeters [22]. Ultraviolet-visible spectroscopy shows characteristic absorption maxima at 254 and 280 nanometers, consistent with the extended conjugated system of the psoralen chromophore [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

350.11542367 g/mol

Monoisotopic Mass

350.11542367 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A62C114Q0Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

870653-45-5

Wikipedia

Pap-1

Dates

Last modified: 08-15-2023
1: Kundu-Raychaudhuri S, Chen YJ, Wulff H, Raychaudhuri SP. Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model. J Autoimmun. 2014 Dec;55:63-72. doi: 10.1016/j.jaut.2014.07.003. PubMed PMID: 25175978; PubMed Central PMCID: PMC4398058.
2: Ngala RA, Zaibi MS, Langlands K, Stocker CJ, Arch JR, Cawthorne MA. Stimulation of glucose uptake in murine soleus muscle and adipocytes by 5-(4-phenoxybutoxy)psoralen (PAP-1) may be mediated by Kv1.5 rather than Kv1.3. PeerJ. 2014 Oct 7;2:e614. doi: 10.7717/peerj.614. PubMed PMID: 25320682; PubMed Central PMCID: PMC4193404.
3: Wu X, Xu R, Cao M, Ruan L, Wang X, Zhang C. Effect of the Kv1.3 voltage-gated
potassium channel blocker PAP-1 on the initiation and progress of atherosclerosis in a rat model. Heart Vessels. 2015 Jan;30(1):108-14. doi: 10.1007/s00380-013-0462-7. PubMed PMID: 24441938.
4: Cidad P, Novensà L, Garabito M, Batlle M, Dantas AP, Heras M, López-López JR,
Pérez-García MT, Roqué M. K+ channels expression in hypertension after arterial injury, and effect of selective Kv1.3 blockade with PAP-1 on intimal hyperplasia
formation. Cardiovasc Drugs Ther. 2014 Dec;28(6):501-11. doi: 10.1007/s10557-014-6554-5. Erratum in: Cardiovasc Drugs Ther. 2015 Apr;29(2):199-200. PubMed PMID: 25348824.
5: Jorgensen C, Darré L, Vanommeslaeghe K, Omoto K, Pryde D, Domene C. In silico
identification of PAP-1 binding sites in the Kv1.2 potassium channel. Mol Pharm.
2015 Apr 6;12(4):1299-307. doi: 10.1021/acs.molpharmaceut.5b00023. PubMed PMID: 25734225.
6: Hao B, Chen ZW, Zhou XJ, Zimin PI, Miljanich GP, Wulff H, Wang YX. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Xenobiotica. 2011 Mar;41(3):198-211. doi: 10.3109/00498254.2010.532886. PubMed PMID: 21070145; PubMed Central PMCID: PMC3644211.
7: Stokely ME, Garg P, Bhat MA, Koulen P. Transient 5-(4-phenylbutoxy)psoralen (PAP-1) treatment dissociates developing pathologies in autoimmune optic neuritis into two distinct pathology profiles. J Neurosci Res. 2008 Jul;86(9):2111-24. doi: 10.1002/jnr.21645. PubMed PMID: 18335521.
8: Azam P, Sankaranarayanan A, Homerick D, Griffey S, Wulff H. Targeting effector memory T cells with the small molecule Kv1.3 blocker PAP-1 suppresses allergic contact dermatitis. J Invest Dermatol. 2007 Jun;127(6):1419-29. PubMed PMID: 17273162; PubMed Central PMCID: PMC1929164.
9: Cidad P, Novensà L, Garabito M, Batlle M, Dantas AP, Heras M, López-López JR,
Pérez-García MT, Roqué M. Erratum to: K(+) Channels Expression in Hypertension After Arterial Injury, and Effect of Selective Kv1.3 Blockade with PAP-1 on Intimal Hyperplasia Formation. Cardiovasc Drugs Ther. 2015 Apr;29(2):199-200. doi: 10.1007/s10557-015-6578-5. PubMed PMID: 25732511.
10: Schmitz A, Sankaranarayanan A, Azam P, Schmidt-Lassen K, Homerick D, Hänsel W, Wulff H. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Mol Pharmacol. 2005 Nov;68(5):1254-70. PubMed PMID: 16099841.
11: Zou Z, Wang Y, Jiang H. Manduca sexta prophenoloxidase activating proteinase-1 (PAP-1) gene: organization, expression, and regulation by immune and hormonal signals. Insect Biochem Mol Biol. 2005 Jun;35(6):627-36. PubMed PMID: 15857768; PubMed Central PMCID: PMC2020815.
12: Leanza L, Trentin L, Becker KA, Frezzato F, Zoratti M, Semenzato G, Gulbins E, Szabo I. Clofazimine, Psora-4 and PAP-1, inhibitors of the potassium channel Kv1.3, as a new and selective therapeutic strategy in chronic lymphocytic leukemia. Leukemia. 2013 Aug;27(8):1782-5. doi: 10.1038/leu.2013.56. PubMed PMID: 23426166.
13: Maita H, Kitaura H, Ariga H, Iguchi-Ariga SM. CIR, a corepressor of CBF1, binds to PAP-1 and effects alternative splicing. Exp Cell Res. 2005 Feb 15;303(2):375-87. PubMed PMID: 15652350.
14: Maita H, Kitaura H, Ariga H, Iguchi-Ariga SM. Association of PAP-1 and Prp3p, the products of causative genes of dominant retinitis pigmentosa, in the tri-snRNP complex. Exp Cell Res. 2005 Jan 1;302(1):61-8. PubMed PMID: 15541726.
15: Maita H, Kitaura H, Keen TJ, Inglehearn CF, Ariga H, Iguchi-Ariga SM. PAP-1,
the mutated gene underlying the RP9 form of dominant retinitis pigmentosa, is a splicing factor. Exp Cell Res. 2004 Nov 1;300(2):283-96. PubMed PMID: 15474994.
16: Leung K. (99m)Tc-Mercaptoacetyl-Gly-Gly-Gly-PAP-1. 2008 Aug 8 [updated 2008 Aug 15]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK24577/ PubMed PMID: 20641925.
17: Maita H, Harada Y, Nagakubo D, Kitaura H, Ikeda M, Tamai K, Takahashi K, Ariga H, Iguchi-Ariga SM. PAP-1, a novel target protein of phosphorylation by pim-1 kinase. Eur J Biochem. 2000 Aug;267(16):5168-78. PubMed PMID: 10931201.
18: Straub SV, Perez SM, Tan B, Coughlan KA, Trebino CE, Cosgrove P, Buxton JM, Kreeger JM, Jackson VM. Pharmacological inhibition of Kv1.3 fails to modulate insulin sensitivity in diabetic mice or human insulin-sensitive tissues. Am J Physiol Endocrinol Metab. 2011 Aug;301(2):E380-90. doi: 10.1152/ajpendo.00076.2011. PubMed PMID: 21586699.
19: Nguyen HM, Grössinger EM, Horiuchi M, Davis KW, Jin LW, Maezawa I, Wulff H. Differential Kv1.3, KCa3.1, and Kir2.1 expression in "classically" and "alternatively" activated microglia. Glia. 2017 Jan;65(1):106-121. doi: 10.1002/glia.23078. PubMed PMID: 27696527; PubMed Central PMCID: PMC5113690.
20: Zimin PI, Garic B, Bodendiek SB, Mahieux C, Wulff H, Zhorov BS. Potassium channel block by a tripartite complex of two cationophilic ligands and a potassium ion. Mol Pharmacol. 2010 Oct;78(4):588-99. doi: 10.1124/mol.110.064014. PubMed PMID: 20601455; PubMed Central PMCID: PMC2981387.

Explore Compound Types